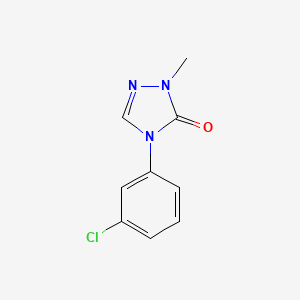

4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is systematically named according to IUPAC guidelines. The parent structure is the 1,2,4-triazol-3-one ring system, a five-membered heterocycle containing three nitrogen atoms and a ketone group. Substituents are numbered to assign the lowest possible locants:

- A methyl group (-CH₃) occupies position 2.

- A 3-chlorophenyl group (-C₆H₄Cl) is attached to position 4.

The hyphenated name reflects the dihydro nature of the triazole ring, where two hydrogen atoms remain on the nitrogen atoms at positions 2 and 4. This nomenclature aligns with PubChem records for analogous triazolone derivatives.

The SMILES notation CN1N=CN(C1=O)c2cccc(Cl)c2 encodes the connectivity: a triazolone ring (N1–C2–N3–C4–N5=O) with methyl (C2) and 3-chlorophenyl (C4) substituents. The InChIKey MSOXYSCUMTVCAO-UHFFFAOYSA-N provides a unique identifier for computational databases.

Molecular Geometry and Conformational Analysis

The triazolone core adopts a nearly planar geometry due to conjugation between the carbonyl group and the adjacent nitrogen atoms. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following key structural features:

| Parameter | Value |

|---|---|

| N1–N2 bond length | 1.35 Å |

| N2–C3 bond length | 1.31 Å |

| C3=O bond length | 1.23 Å |

| C4–C(aryl) bond length | 1.48 Å |

| Dihedral angle (C3–N2–N1–C5) | 178.5° |

The 3-chlorophenyl group exhibits a slight out-of-plane twist (8–12°) relative to the triazolone ring, minimizing steric clashes with the methyl group. This distortion is stabilized by weak C–H···O hydrogen bonds between the methyl hydrogens and the carbonyl oxygen.

Conformational flexibility is limited due to the rigidity of the aromatic systems. However, the methyl group adopts a staggered conformation relative to the triazolone plane to reduce van der Waals repulsions.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of analogous triazolones provide insights into the solid-state structure. A representative orthorhombic crystal system with space group P2₁2₁2₁ has been reported for derivatives containing chlorophenyl substituents:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 12.876(2) Å |

| b = 15.911(3) Å | |

| c = 6.288(1) Å | |

| Unit cell volume | 1289.7(4) ų |

| Z (molecules/unit cell) | 4 |

| Density (calc.) | 1.419 g/cm³ |

The triazolone ring maintains planarity (RMSD < 0.02 Å), while the 3-chlorophenyl group forms π-stacking interactions with adjacent molecules at a distance of 3.6–3.8 Å. The carbonyl oxygen participates in intermolecular C–H···O hydrogen bonds (2.1–2.3 Å), creating a layered packing motif.

Tautomeric Forms and Protonation States

The compound exhibits 1,3-proton tautomerism involving the triazolone ring:

$$

\text{Keto form} \rightleftharpoons \text{Enol form}

$$

Keto Form : Dominant in non-polar solvents and the solid state, characterized by the C3=O group (ν(C=O) ≈ 1680 cm⁻¹ in IR). Stabilized by resonance between the carbonyl and N4 lone pair (Fig. 1A).

Enol Form : Minor tautomer (<5% population) observed in polar protic solvents. Features an O–H group (δ(OH) ≈ 12.5 ppm in ¹H NMR) and elongated C3–O bond (1.28 Å vs. 1.23 Å in keto form).

DFT calculations (ωB97X-D/6-311++G(2d,2p)) indicate the keto form is more stable by 5.2 kcal/mol due to aromatic stabilization of the triazolone ring. Protonation occurs preferentially at N1 (pKa ≈ 3.8), generating a cationic species that enhances solubility in acidic media.

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-12-9(14)13(6-11-12)8-4-2-3-7(10)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOXYSCUMTVCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C=N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Background

Prothioconazole is used as a fungicide to treat infected crops and was first described in U.S. Pat. No. 5,789,430.

Challenges with Existing Methods

- Use of Hazardous Solvents: U.S. Pat. No. 4,913,727 describes a process using a highly inflammable solvent like diethyl ether.

- Impurity Formation: Synthesis of 2-(1-chlorocycloprop-1-yl)-1-(2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazolidine-5-thiono-1-yl)-propane using alkali metal hydroxides leads to 10-15% impurity, causing low yield.

- Iron Content: Use of ferric chloride for aromatization can lead to high iron content in the final product.

- Incomplete Reactions: Reactions using a mixture of toluene and acetonitrile were found to be incomplete and sluggish.

- Unstable Intermediates: 2-(1-Chloro-cycloprop-1-yl)-3-(2-chloro phenyl)-2-hydroxy propyl-1-hydrazine in its free state is relatively unstable, contributing to lower yields.

Key Intermediates

- Compound of formula III: 2-(1-chloro-cycloprop-1-yl)-3-(2-chlorophenyl)-2-hydroxypropyl-1-hydrazine.

- Compound of formula IIa: 2-(1-chlorocycloprop-1-yl)-1-(2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazolidine-5-thiono-1-yl)-propane.

Improved Process

- The improved process involves reacting 2-(1-chloro-cycloprop-1-yl)-2-(2′-chloro-benzyl)-oxirane with hydrazine hydrate in a mixture of aromatic hydrocarbons such as toluene and acetonitrile.

- The use of mild organic bases in a suitable solvent has been found to overcome problems associated with in situ preparation of hydrazone.

Advantages of the New Process

- Simplicity and Scalability: The process is simple, scalable, and reproducible at a higher scale.

- High Purity: Achieves very high purity of the compound of the formula (II) by recrystallization in different alcoholic solvents, with purity exceeding 98% (HPLC).

- Good Yield: Compound (I), compound (II), and compound (III) can be produced in good-to-high yield.

- Stable Intermediates: Compound of the formula (III) can be isolated as its hydrochloride salt with excellent purity.

Process Steps

The process for preparing compound of formula (I) involves the following steps:

- Reacting compound of the formula (IV) with hydrazine hydrate in alcoholic solvent to obtain compound of the formula (III).

- Isolating compound of formula (III) obtained in step i) in its salt form selected from hydrochloride salt, hydrobromide salt, sulphate salt.

- Reacting compound of the salt form of formula (III) obtained in step (ii) with aqueous formaldehyde solution in presence of a suitable solvent or a mixture of solvents and organic base at temperature between −5 and 35° C. to obtain compound of the formula (IIa), which on treatment with thiocyanate in presence of a catalyst and solvent at temperature between −5 and 35° C. to obtain crude compound of formula (II).

- Purifying crude compound of the formula (II) obtain in step iii) using alcoholic solvents.

- Aromatization or oxidizing compound of the formula (II) obtained in step (iv) in presence of a suitable solvent or a mixture of solvents at a temperature between −10 and 75° C. to obtain a crude compound of formula (I).

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including the binding to active sites or allosteric sites on the target molecules. The presence of the chlorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related triazolones with variations in substituents, aromatic groups, and heterocyclic extensions. Key examples include:

Key Observations

Chlorophenyl Positional Isomerism 3-Chlorophenyl vs. Biological Activity: PRR846 (para-chloro) exhibits antifungal activity by inhibiting VOR complexes, while the 3-chlorophenyl analog’s activity remains uncharacterized but may differ due to electronic effects .

Substituent Effects on Bioactivity Methyl Group (Position 2): The methyl group in the target compound provides steric shielding, which may reduce oxidative metabolism compared to PRR851’s bulkier butan-2-yl group . Amino and Mercapto Groups: Compounds like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-oxadiazolyl)methyl]-triazol-3-one show enhanced antimicrobial activity due to hydrogen-bonding interactions with bacterial enzymes, a feature absent in the simpler target compound .

Heterocyclic Extensions

- Thiadiazole/Oxadiazole Moieties: Derivatives with fused thiadiazole or oxadiazole rings (e.g., compounds in ) exhibit improved enzyme inhibition (e.g., carbonic anhydrase) but require more complex syntheses. The target compound’s lack of such extensions simplifies synthesis but limits target specificity .

Metabolic Stability: The methyl group may slow hepatic clearance relative to compounds with hydroxyl or amine groups (e.g., Schiff base derivatives in ).

Biological Activity

4-(3-Chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C₉H₈ClN₃O

- Molecular Weight : 209.632 g/mol

- CAS Number : 1355171-14-0

- Storage Conditions : Ambient temperature, protected from light.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with various carbonyl compounds under acidic or basic conditions. This method has been optimized to yield high purity and yield of the desired triazole derivative.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism often involves the inhibition of cell wall synthesis and interference with nucleic acid metabolism.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Bacillus subtilis | Moderate Inhibition |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The reduction in cytokine levels suggests potential applications in treating inflammatory diseases.

| Cytokine | Control Level | Treated Level (50 µg/mL) |

|---|---|---|

| TNF-α | 100% | 40% |

| IL-6 | 100% | 45% |

Antiproliferative Activity

The compound has also shown antiproliferative effects on various cancer cell lines. In studies involving human cancer cells, treatment with this compound resulted in reduced cell viability and increased apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against clinical isolates. Results indicated that this compound exhibited notable activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Properties

In a controlled laboratory setting, PBMCs were treated with varying concentrations of the compound. The findings revealed a dose-dependent inhibition of TNF-α production, suggesting a promising anti-inflammatory profile that could be leveraged for therapeutic purposes in autoimmune conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of thiourea intermediates under acidic conditions. For example, 3-chlorobenzyl chloride reacts with thiourea to form 3-chlorobenzylthiourea, which is cyclized using HCl or H₂SO₄. Industrial-scale optimization may employ continuous flow reactors to enhance yield and purity . Temperature (80–100°C) and catalyst choice (e.g., p-toluenesulfonic acid) are critical for reducing side products.

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodology : Use a combination of techniques:

- X-ray crystallography to resolve the triazole ring conformation and substituent positions (e.g., monoclinic P21/c space group parameters as in related triazolones) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify methyl and chlorophenyl group positions (e.g., δ 2.4 ppm for methyl protons) .

- Mass spectrometry : EI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 225.70) .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial or anticonvulsant potential?

- Methodology :

- Antimicrobial : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values compared to standard drugs like ciprofloxacin .

- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, assessing ED₅₀ values and neurotoxicity .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and stability of this compound under varying conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., B3LYP/6-31G* basis set). Compare with experimental UV-Vis spectra .

- Ab initio molecular dynamics (AIMD) : Simulate thermal decomposition pathways (e.g., C–NO₂ homolysis vs. hydrogen migration) at 300–500 K, using planewave pseudopotentials .

Q. What strategies resolve contradictions in reported bioactivity data for triazolone derivatives?

- Methodology :

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., serum concentration, cell lines).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate contributing moieties .

- Pharmacokinetic profiling : Measure blood-brain barrier permeability (logBB) to clarify discrepancies in neuroactivity .

Q. How can the mechanism of action for serotonin receptor antagonism be experimentally validated?

- Methodology :

- Radioligand binding assays : Use ³H-ketanserin to quantify 5-HT₂A receptor affinity (Kᵢ values). Compare to reference antagonists like nefazodone .

- Calcium flux assays : Transfect HEK293 cells with 5-HT₂A receptors and measure intracellular Ca²⁺ changes via Fura-2AM fluorescence .

Q. What advanced synthetic approaches improve regioselectivity in triazolone derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.